molecular formula C14H18FN5OS B12144512 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide

Cat. No.: B12144512
M. Wt: 323.39 g/mol
InChI Key: LVOGOCJFCUYRJW-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with diethylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, strong bases like sodium hydride, and nucleophiles or electrophiles depending on the reaction.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic properties and potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and fluorophenyl group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. This compound may inhibit enzymes like histone deacetylases (HDACs), which are involved in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
  • 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to biological targets, while the triazole ring provides stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C14H18FN5OS

Molecular Weight

323.39 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C14H18FN5OS/c1-3-19(4-2)12(21)9-22-14-18-17-13(20(14)16)10-5-7-11(15)8-6-10/h5-8H,3-4,9,16H2,1-2H3

InChI Key

LVOGOCJFCUYRJW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)F

Origin of Product

United States

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